4,4-Dimethylazetidine-2-carboxylic acid

Description

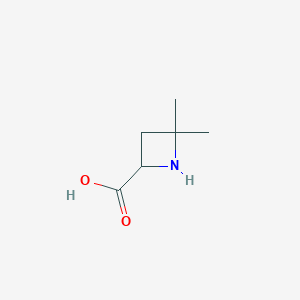

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

4,4-dimethylazetidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO2/c1-6(2)3-4(7-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) |

InChI Key |

NTNXDODATBOCJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(N1)C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4,4 Dimethylazetidine 2 Carboxylic Acid

De Novo Synthesis Strategies for 4,4-Dimethylazetidine-2-carboxylic acid and its Precursors

The de novo synthesis of the this compound framework relies on fundamental organic chemistry principles, primarily focused on constructing the strained four-membered ring. While direct synthetic routes for the 4,4-dimethyl isomer are specialized, extensive research into the synthesis of analogous structures, such as 3,3-dimethylazetidine-2-carboxylic acid, provides a robust blueprint. A prominent strategy involves the reduction of γ-chloro-α-(N-alkylimino)esters. This reduction selectively yields γ-chloro-α-(N-alkylamino)esters, which are key intermediates. These intermediates are then induced to undergo a base-promoted 1,4-dehydrochlorination, an intramolecular cyclization that forms the azetidine (B1206935) ring. colab.ws The final step to obtain the parent amino acid involves hydrogenolysis of the N-benzyl group, followed by acidic hydrolysis of the resulting ester. colab.ws

Stereoselective and Enantioselective Synthesis Pathways to Chiral Azetidines

Achieving stereocontrol in the synthesis of chiral azetidines, including the enantiomers of this compound, is a significant focus of modern synthetic chemistry. A lack of general methods for the stereoselective preparation of C2-substituted azetidines has been a bottleneck in the field. acs.org However, several powerful strategies have emerged.

One effective approach utilizes chiral auxiliaries, such as tert-butanesulfinamide, to induce high levels of stereoselectivity. acs.orgrsc.org This method typically involves the condensation of the chiral auxiliary with a suitable precursor, like 1,3-bis-electrophilic 3-chloropropanal, to form a sulfinimine. Subsequent organometallic addition and intramolecular substitution lead to the formation of the azetidine ring with high diastereoselectivity. acs.org Another pathway involves starting from readily available chiral materials. For instance, L-glutamic acid has been used as a chiral template to prepare β-lactams, which can then undergo further transformations like a Dieckmann cyclization to form bicyclic azetidine scaffolds. rsc.org

Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents another advanced method for preparing chiral azetidin-3-ones, which can serve as versatile intermediates. nih.gov This process generates reactive α-oxogold carbenes that undergo intramolecular N-H insertion to form the ring. nih.gov

Cyclization Reactions in Azetidine Ring Formation

The formation of the azetidine ring is the cornerstone of any synthesis. rsc.org A variety of cyclization reactions have been developed, each with unique advantages.

Intramolecular nucleophilic substitution is a classical and widely used method. This typically involves the cyclization of γ-aminoalcohols or their derivatives (e.g., γ-haloamines) via an SN2 reaction to close the four-membered ring. rsc.org For example, γ-aminoalcohols can be treated with tosyl chloride to facilitate microwave-promoted intramolecular cyclization, leading to the enantioselective synthesis of substituted azetidines. rsc.org A specific example leading to a related dimethylated azetidine involves the 1,4-dehydrochlorination of transient γ-chloro-α-(N-alkylamino)esters. colab.ws

More contemporary methods include:

Palladium(II)-Catalyzed Intramolecular C(sp³)–H Amination : This reaction involves the reductive elimination at an alkyl–Pd(IV) intermediate to form the azetidine ring, offering excellent functional group tolerance. rsc.org

Photochemical Cycloadditions : The aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition of oxime precursors with alkenes, can be promoted by visible light to synthesize azetidines. rsc.org The Norrish-Yang cyclization of α-aminoacetophenones is another photochemical strategy that proceeds via a 1,5-hydrogen abstraction followed by ring closure to create the azetidine scaffold. beilstein-journals.org

Radical Cyclization : A copper-catalyzed, photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides provides a versatile entry to highly substituted azetidines with excellent control over regioselectivity. nih.gov

Table 1: Comparison of Key Cyclization Strategies for Azetidine Ring Formation

| Cyclization Method | Key Precursor Type | Mechanism Highlights | Key Advantages |

|---|---|---|---|

| Intramolecular Nucleophilic Substitution | γ-Haloamines or γ-Aminoalcohols | Base-promoted SN2 ring closure | Classical, reliable, good for simple scaffolds colab.wsrsc.org |

| Pd-Catalyzed C-H Amination | Picolinamide (PA) protected amines | Reductive elimination from Pd(IV) center | High functional group tolerance rsc.org |

| Norrish-Yang Cyclization | α-Aminoacetophenones | Photochemical 1,5-HAT and radical recombination | Uses light energy, access to strained systems beilstein-journals.org |

| Radical 4-exo-dig Cyclization | Ynamides | Copper photoredox catalysis, anti-Baldwin closure | Excellent regioselectivity, highly substituted products nih.gov |

Precursor Design and Derivatization Approaches in Azetidine Synthesis

The rational design of starting materials is crucial for the successful synthesis of complex azetidines. The choice of precursor is intrinsically linked to the intended cyclization strategy. For intramolecular cyclization pathways, precursors must contain a nitrogen nucleophile and a leaving group or electrophilic center at the γ-position. A prime example is the use of alkyl 4-chloro-3,3-dimethyl-α-(N-alkylimino)butanoates, which are specifically designed to undergo reductive cyclization to form the corresponding dimethylazetidine carboxylates. colab.ws

For photochemical methods like the Norrish-Yang reaction, α-aminoacetophenones are the required building blocks. These can be synthesized in a modular fashion from α-bromoacetophenones and various disubstituted amines. beilstein-journals.org The development of robust processes for synthesizing trisubstituted azetidine cores, which can then be diversified, highlights the importance of precursor design in creating libraries of complex molecules for drug discovery. nih.gov

Functional Group Interconversions on this compound

Once the this compound core is synthesized, its functional groups—the secondary amine and the carboxylic acid—can be readily modified to produce a wide array of derivatives.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for chemical modification. vanderbilt.edu Standard organic transformations can be applied to convert it into other functional groups:

Reduction to Alcohols : The carboxylic acid or its corresponding ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation, yielding 1-alkyl-3,3-dimethyl-2-(hydroxymethyl)-azetidines from the corresponding esters in the case of the 3,3-dimethyl isomer. colab.ws

Esterification : The carboxylic acid can be converted to an ester under acidic conditions with an alcohol. This is often a key step in purification or for modifying the compound's solubility and reactivity. thermofisher.com

Amide Formation : Coupling the carboxylic acid with a primary or secondary amine to form an amide is a common and important transformation. This reaction is typically facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or through the formation of an intermediate acid chloride. thermofisher.comorgsyn.org Boric acid has also been shown to be an effective catalyst for the direct amidation of carboxylic acids at room temperature. organic-chemistry.org

Structural Characterization and Spectroscopic Analysis Methodologies of 4,4 Dimethylazetidine 2 Carboxylic Acid

Advanced Spectroscopic Techniques for Structural Elucidation of Azetidines

Spectroscopic methods provide detailed information about the molecular structure, bonding, and dynamic behavior of azetidine (B1206935) derivatives in various states.

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of azetidine derivatives in solution. jmchemsci.commedwinpublishers.com The analysis of ¹H and ¹³C NMR spectra provides direct evidence for the molecular framework, while two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) offer insights into the spatial proximity of atoms, which is crucial for conformational and stereochemical assignments.

For 4,4-Dimethylazetidine-2-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for the proton at the C2 position (α-proton), the diastereotopic protons on the C3 carbon, and the two methyl groups at the C4 position. A complete analysis of the proton magnetic resonance (PMR) spectrum of the parent compound, azetidine-2-carboxylic acid, has been reported, providing a basis for understanding the conformation of the molecule in aqueous solution. capes.gov.br In the case of the 4,4-dimethyl derivative, the gem-dimethyl groups simplify the spectrum at C4 but introduce new considerations for ring conformation.

The ¹³C NMR spectrum provides complementary information, with distinct resonances for the carboxylic acid carbon, the three carbons of the azetidine ring, and the two methyl carbons. The chemical shifts are influenced by the ring strain and the electronegativity of the nitrogen atom. nih.gov

| Nucleus | Position | Expected Chemical Shift (ppm) | Key Features and Coupling |

|---|---|---|---|

| ¹H | H-2 (CH) | ~4.0 - 4.5 | Typically a triplet or doublet of doublets, coupled to H-3 protons. |

| ¹H | H-3 (CH₂) | ~2.5 - 3.5 | Two diastereotopic protons, appearing as complex multiplets due to geminal and vicinal coupling. |

| ¹H | -CH₃ | ~1.2 - 1.6 | Two singlets if magnetically non-equivalent, or one singlet for both methyl groups. |

| ¹³C | C-2 (CH) | ~60 - 65 | Chiral center, chemical shift influenced by substituents. |

| ¹³C | C-3 (CH₂) | ~35 - 45 | Shielded relative to C2 and C4 due to proximity to only one heteroatom. |

| ¹³C | C-4 (C(CH₃)₂) | ~55 - 60 | Quaternary carbon, deshielded by the nitrogen atom. |

| ¹³C | -COOH | ~170 - 180 | Characteristic chemical shift for a carboxylic acid carbon. |

| ¹³C | -CH₃ | ~20 - 30 | Chemical shifts for the two methyl carbons. |

NOESY experiments can be employed to establish the relative stereochemistry and preferred conformation of the puckered azetidine ring by identifying through-space correlations between the ring protons and the methyl groups.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to the specific vibrational modes of a molecule and provides valuable information on functional groups and the conformation of cyclic structures. jmchemsci.com The azetidine ring possesses characteristic vibrations, including ring puckering, stretching, and bending modes.

The considerable ring strain in azetidines influences their vibrational frequencies. rsc.org The far-infrared spectrum of the parent azetidine molecule has been studied to understand the ring-puckering modes, which are low-frequency anharmonic vibrations. tandfonline.com These studies reveal the potential energy surface for ring inversion and the conformational preferences of the ring. For this compound, IR spectroscopy can confirm the presence of the carboxylic acid group (O-H and C=O stretching) and the secondary amine (N-H stretching and bending), as well as the characteristic C-N and C-C stretching frequencies of the strained ring.

| Functional Group / Mode | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| N-H (Amine) | 3200 - 3500 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |

| N-H (Amine) | 1580 - 1650 | Bending |

| C-N (Azetidine Ring) | 1200 - 1250 | Stretching |

| Azetidine Ring | Low frequency region | Puckering/Deformation |

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which can be particularly useful for analyzing the skeletal vibrations of the azetidine ring.

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound, which possesses a stereocenter at the C2 position. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively.

The chromophore in this molecule is the carboxylic acid group. The interaction of this chromophore with the chiral environment of the azetidine ring gives rise to a characteristic CD spectrum, often referred to as a Cotton effect. The sign and magnitude of the Cotton effect are directly related to the spatial arrangement of atoms around the chromophore, allowing for the unambiguous assignment of the (R) or (S) configuration at C2. While specific CD/ORD data for this compound are not widely published, the principles are well-established for other amino acids and their derivatives, making it a standard method for stereochemical analysis in this class of compounds.

Diffraction Methods for Solid-State Structural Determination of Azetidine Compounds

Diffraction techniques provide precise atomic coordinates, allowing for the definitive determination of molecular structure in the solid state.

The crystal structure of L-azetidine-2-carboxylic acid, the parent compound, has been determined, revealing key structural features of the four-membered ring. nih.gov For this compound, an SCXRD analysis would be expected to show:

A non-planar, puckered conformation of the azetidine ring, which is characteristic of four-membered ring systems and helps to alleviate torsional strain.

Precise bond lengths and angles , which may show deviations from standard values due to ring strain. For instance, the internal C-C-C and C-N-C angles are significantly compressed compared to their acyclic counterparts.

The absolute configuration of the chiral center at C2, confirming the enantiomeric form present in the crystal.

Intermolecular interactions , such as hydrogen bonding involving the carboxylic acid and amine groups, which dictate the crystal packing arrangement.

| Structural Parameter | Typical Value (based on L-azetidine-2-carboxylic acid) |

|---|---|

| C-N Bond Length | ~1.48 - 1.50 Å |

| C-C Bond Length | ~1.52 - 1.55 Å |

| Internal Ring Angle (at N) | ~88 - 90° |

| Internal Ring Angle (at C) | ~86 - 88° |

| Ring Puckering Angle | Variable, typically 10-30° |

Electron diffraction is a powerful technique for determining the molecular structures of compounds in the gas phase or as nanocrystalline materials. nih.gov For molecules like azetidines, gas-phase electron diffraction can provide valuable information about the equilibrium geometry and conformational dynamics, free from the packing forces present in a crystal lattice. tandfonline.com

This technique is particularly useful for studying the puckered conformation of four-membered rings. By analyzing the diffraction pattern of scattered electrons, one can derive precise bond lengths, bond angles, and the dihedral angle that defines the degree of ring puckering. This data provides a complementary perspective to solid-state X-ray diffraction and solution-phase NMR studies, offering a comprehensive understanding of the molecule's intrinsic structural preferences. Recent advancements have also shown that electron diffraction can determine the absolute configuration from nanocrystals, which is crucial for chiral drug development. nih.gov

Computational Chemistry Approaches to the Conformational Landscape of this compound

Computational chemistry provides powerful tools for investigating the three-dimensional structure, stability, and reactivity of molecules like this compound. These methods allow for the exploration of the molecule's conformational landscape, which is crucial for understanding its chemical behavior and interactions.

Quantum Mechanical (QM) Calculations of Azetidine Ring Conformation and Puckering

Quantum mechanical calculations are fundamental to understanding the intrinsic structural properties of the azetidine ring system. Unlike planar aromatic rings, the four-membered azetidine ring is characterized by a non-planar, puckered conformation to alleviate ring strain. This puckering, along with the inversion of the nitrogen atom's substituent, are key dynamic features of azetidines.

The energy barrier for ring puckering and nitrogen inversion in azetidines is relatively low, making them conformationally flexible. This contrasts sharply with the smaller, more strained aziridine (B145994) ring, where the energy barrier for such inversions is significantly higher. QM calculations can precisely model these energy barriers and determine the most stable puckered conformations. For instance, theoretical calculations for various azetidines are often performed at levels like M06-2X/6-31G(d,p) to investigate reaction mechanisms and stereoselectivity. These calculations can elucidate the subtle balance between ring stretch and orbital overlap that governs the molecule's preferred geometry.

Detailed research findings from QM studies on related azetidine systems reveal the following:

The puckered nature of the azetidine ring is a result of minimizing torsional and angle strain.

The barrier to nitrogen inversion is a critical factor in the stereodynamics of reactions involving the azetidine nitrogen.

Substituents on the ring, such as the dimethyl groups at the C4 position and the carboxylic acid at the C2 position in this compound, significantly influence the puckering amplitude and the preferred conformation.

| Computational Method | Basis Set | Properties Investigated | Typical Application |

|---|---|---|---|

| Hartree-Fock (HF) | 6-311+G(d,p) | Molecular structure, vibrational frequencies | Initial geometry optimization |

| Møller-Plesset perturbation theory (MP2) | aug-cc-pVTZ | Electron correlation effects, accurate energies | High-accuracy energy calculations for stable conformers |

| Density Functional Theory (DFT) - M06-2X | 6-31G(d,p) | Reaction mechanisms, transition states, stereoselectivity | Studying reaction pathways and explaining selectivity |

| Density Functional Theory (DFT) - B3LYP | 6-31++G(d,p) | Geometry, redox reactions, energy barriers | Modeling reactions like ring-opening |

Molecular Dynamics (MD) Simulations of Solvent Effects on Azetidine Conformation

While QM calculations are excellent for studying molecules in a vacuum (gas phase), the conformation and dynamics of a molecule like this compound can be significantly influenced by its environment, particularly the solvent. Molecular Dynamics (MD) simulations are a powerful computational technique used to study these solvent effects at an atomic level.

MD simulations model the movement of every atom in a system (the azetidine derivative and the surrounding solvent molecules) over time, providing a detailed picture of the conformational dynamics. This approach allows researchers to observe how interactions with solvent molecules, such as hydrogen bonding with water or methanol, affect the puckering of the azetidine ring and the orientation of the carboxylic acid group.

There are two primary approaches to modeling the solvent in these simulations:

Explicit Solvent Models: Individual solvent molecules are included in the simulation box. This method is computationally intensive but provides the most accurate representation of specific solute-solvent interactions like hydrogen bonds.

Implicit Solvent Models: The solvent is treated as a continuous medium with specific dielectric properties. Models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) or the Conductor-like Polarizable Continuum Model (CPCM) are often used in conjunction with QM calculations to efficiently estimate the influence of the solvent on the molecule's energy and structure.

MD simulations can reveal how the conformational equilibrium of this compound shifts in different solvents, which is critical for predicting its behavior in various chemical and biological environments.

| Simulation Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Explicit Solvent MD | Solute is surrounded by a large number of individual solvent molecules in a periodic box. | High accuracy, captures specific interactions (e.g., hydrogen bonding). | Very computationally expensive, requires long simulation times. |

| Implicit Solvent Models (e.g., PCM, CPCM) | Solvent is modeled as a continuous medium with a defined dielectric constant. | Computationally efficient, allows for rapid evaluation of solvent effects. | Does not account for specific, localized solvent interactions. |

| Hybrid QM/MM | The solute (azetidine) is treated with high-level quantum mechanics, while the solvent is treated with classical molecular mechanics. | Balances accuracy for the reactive center with computational efficiency for the environment. | Requires careful parameterization of the boundary between QM and MM regions. |

Applications of 4,4 Dimethylazetidine 2 Carboxylic Acid in Peptide and Peptidomimetic Chemistry

Design Principles for Incorporating 4,4-Dimethylazetidine-2-carboxylic acid into Peptides

The design of peptides incorporating this compound is predicated on its profound ability to restrict the conformational freedom of the peptide backbone. This rigid structure serves as a potent tool for influencing secondary structures and engineering specific folding patterns, such as β-turns.

The incorporation of an azetidine-2-carboxylic acid residue, a four-membered ring homologue of proline, significantly restricts the available conformational space of a peptide chain. nih.gov Unlike the five-membered pyrrolidine (B122466) ring of proline, the smaller azetidine (B1206935) ring imposes more severe constraints on the backbone dihedral angles phi (Φ) and psi (Ψ). The planarity and bond angles of the strained four-membered ring limit the Φ angle to a narrow range, typically around -60°.

The addition of gem-dimethyl groups at the C4 position, as in this compound, introduces further substantial steric hindrance. researchgate.net This substitution is expected to further restrict the puckering of the azetidine ring and limit the rotation around the Cα-C(O) bond (the Ψ angle), thereby creating a highly constrained structural element. While peptides containing the parent L-azetidine-2-carboxylic acid are generally more flexible than their proline-containing counterparts, the gem-dimethyl substitution drastically curtails this flexibility. nih.gov This high degree of rigidity makes it a powerful building block for locking a peptide backbone into a specific, predictable conformation.

| Amino Acid Residue | Typical Φ (Phi) Angle Range | Typical Ψ (Psi) Angle Range | Key Structural Feature |

|---|---|---|---|

| Proline (Pro) | -60° ± 20° | Variable (cis/trans isomers) | Five-membered pyrrolidine ring |

| Azetidine-2-carboxylic acid (Aze) | -60° ± 15° | More restricted than Pro | Four-membered azetidine ring |

| This compound | Highly Restricted (near -60°) | Highly Restricted | Sterically hindered gem-dimethyl groups on a four-membered ring |

The rigid geometry imposed by this compound makes it a powerful disruptor of canonical secondary structures like α-helices and β-sheets. The fixed Φ angle is generally incompatible with the dihedral angles required to propagate these regular structures. Consequently, its introduction typically acts as a helix or sheet breaker.

However, this structure-breaking capability is strategically exploited to induce specific turns and folds within a peptide chain. By preventing the formation of undesired secondary structures and limiting conformational entropy, the incorporation of this residue can pre-organize a peptide for receptor binding, potentially increasing its affinity and specificity. nih.gov Furthermore, the conformational constraint enhances the metabolic stability of the peptide by making the adjacent peptide bonds less accessible to proteolytic enzymes, which often recognize and cleave flexible, extended regions of a peptide.

One of the most valuable applications of this compound is in the design of β-turn mimetics. β-turns are secondary structure motifs where the peptide chain reverses its direction, a feature critical for the folding of proteins and the bioactive conformation of many peptide hormones and neurotransmitters. These turns are often located on the surface of proteins and are key sites for molecular recognition.

The sterically demanding nature of this compound makes it an excellent candidate for mimicking the i+1 or i+2 positions of a β-turn. Its rigid structure can force the peptide backbone to adopt the sharp reversal in direction characteristic of a turn, effectively acting as a nucleation site for this specific fold. By replacing a more flexible residue at a turn position with this constrained analogue, chemists can design peptides that are locked into their bioactive, receptor-binding conformation, thereby enhancing their potency and stability. This strategy is central to the development of peptidomimetics, where the goal is to create small, stable molecules that reproduce the biological activity of larger, more labile peptides.

Synthetic Methodologies for Peptide Conjugation Utilizing this compound

The incorporation of this compound into a peptide sequence requires specialized considerations within standard peptide synthesis protocols, primarily due to its significant steric hindrance.

Solid-phase peptide synthesis (SPPS) is the most common method for assembling peptides. The incorporation of N-protected (typically with a fluorenylmethoxycarbonyl, or Fmoc, group) this compound follows the standard SPPS cycle of deprotection and coupling. However, the steric bulk of the gem-dimethyl groups can significantly slow down the coupling reaction.

To overcome this challenge, more potent coupling reagents and optimized reaction conditions are often necessary. Standard carbodiimide (B86325) reagents like diisopropylcarbodiimide (DIC) may prove insufficient. Stronger uronium- or phosphonium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are typically employed to facilitate the formation of the amide bond. Extended coupling times or double-coupling cycles may also be required to ensure the reaction proceeds to completion and to maximize the yield of the desired peptide.

| Coupling Reagent Class | Examples | Reactivity Level | Suitability for Hindered Residues |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Moderate | May require extended reaction times or additives |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | High | Generally effective for sterically hindered couplings |

| Phosphonium Salts | BOP, PyBOP | Very High | Excellent for difficult couplings, including hindered amino acids |

While less common for long peptides, solution-phase peptide synthesis (LPPS) remains a viable method, particularly for the synthesis of shorter peptides or for large-scale production. In LPPS, the coupling of protected this compound to a peptide fragment is performed in a suitable organic solvent. researchgate.net

Chemoselective Ligation Techniques for Azetidine-Containing Peptide Assembly

The synthesis of long peptides and proteins often relies on the assembly of smaller, chemically synthesized peptide fragments. Chemoselective ligation techniques are indispensable for this purpose, allowing for the formation of a native amide bond between unprotected peptide segments in an aqueous solution. Native Chemical Ligation (NCL) is a cornerstone of these methods, enabling the precise and efficient coupling of fragments. nih.govethz.ch

The NCL strategy involves the reaction between a peptide fragment with a C-terminal thioester and another fragment bearing an N-terminal cysteine residue. nih.gov For the assembly of a peptide containing this compound, a synthetic scheme would involve preparing a peptide fragment where this azetidine residue is at the C-terminus. This fragment would be synthesized using solid-phase peptide synthesis (SPPS), with the final step being the generation of a C-terminal thioester.

The ligation process proceeds via a two-step mechanism:

Transthioesterification: A rapid and reversible reaction where the thiol side chain of the N-terminal cysteine of the second peptide fragment attacks the C-terminal thioester of the first fragment (containing the azetidine residue). This forms a new thioester-linked intermediate. ethz.ch

S-to-N Acyl Shift: This intermediate undergoes a spontaneous and irreversible intramolecular rearrangement. The amino group of the cysteine attacks the thioester carbonyl, resulting in the formation of a stable, native peptide bond at the ligation site. ethz.ch

The use of NCL and other chemoselective methods like Staudinger ligation allows for the modular assembly of complex peptides. Incorporating the rigid this compound residue via these techniques enables researchers to strategically place conformational locks within a larger peptide sequence to study structure-activity relationships or to develop peptidomimetics with enhanced therapeutic properties.

Table 1: Key Steps in Native Chemical Ligation for Assembling Azetidine-Containing Peptides

| Step | Description | Key Reactants | Product |

| 1. Fragment Synthesis | Two separate peptide fragments are synthesized, typically via SPPS. | Peptide 1 with C-terminal this compound; Peptide 2 with N-terminal Cysteine. | Peptide 1-thioester; Peptide 2-Cys. |

| 2. Ligation Reaction | The two unprotected fragments are mixed in an aqueous buffer. | Peptide 1-thioester, Peptide 2-Cys. | Thioester-linked intermediate. |

| 3. Acyl Rearrangement | A spontaneous intramolecular S-to-N acyl shift occurs. | Thioester-linked intermediate. | Final ligated peptide with a native amide bond. |

Conformational Analysis of this compound-Containing Peptides

The substitution of a standard amino acid with this compound significantly impacts the local and global conformation of a peptide. The four-membered azetidine ring is less puckered than the five-membered pyrrolidine ring of proline, yet the gem-dimethyl groups at the C4 position introduce substantial steric hindrance that further restricts the available conformational space. nih.gov Understanding these structural consequences is crucial for the rational design of peptides with desired secondary and tertiary structures. This is achieved through a combination of spectroscopic techniques and computational modeling.

NMR Spectroscopy for Peptide Structure Elucidation with Azetidine Residues

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.govchemrxiv.org For peptides containing this compound, NMR provides detailed insights into the local conformation around the azetidine ring and its influence on the adjacent residues.

Key NMR parameters used in conformational analysis include:

Chemical Shifts (¹H, ¹³C, ¹⁵N): The chemical shifts of the backbone and side-chain atoms are sensitive to the local electronic environment and thus to the peptide's conformation. mdpi.com The protons of the gem-dimethyl groups on the azetidine ring would provide a distinct signal, and their chemical shift can report on the ring's orientation relative to the rest of the peptide.

Nuclear Overhauser Effect (NOE): NOEs identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. chemrxiv.org NOEs between the azetidine ring protons (including the methyl groups) and protons on neighboring residues can define the local backbone geometry and the orientation of the ring.

J-Coupling Constants: Three-bond J-coupling constants (e.g., ³JHN-Hα) are related to dihedral angles via the Karplus equation. This is particularly useful for determining the backbone torsion angle φ. The constrained nature of the azetidine ring is expected to limit the range of accessible φ angles, which would be reflected in the measured coupling constants.

Two-dimensional NMR experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for assigning all proton resonances and subsequently determining the peptide's solution structure. chemrxiv.org

Table 2: NMR Parameters for Analyzing Azetidine-Containing Peptide Conformation

| NMR Parameter | Information Provided | Application to Azetidine Peptides |

| ¹H Chemical Shift | Local electronic environment, hydrogen bonding. | Reports on the orientation of the azetidine ring and its interaction with neighboring residues. |

| ³JHN-Hα Coupling | Backbone dihedral angle φ. | Defines the constrained φ angle imposed by the rigid four-membered ring. |

| NOE | Inter-proton distances (< 5 Å). | Provides distance restraints between azetidine ring protons and adjacent residues to define local structure. |

Circular Dichroism (CD) for Secondary Structure Analysis of Constrained Peptides

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure content of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly dependent on the regular, repeating arrangement of peptide backbone amides in structures like α-helices and β-sheets. nih.govmdpi.com

α-Helices typically show a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheets display a negative band around 218 nm and a positive band near 195 nm.

Random Coils or unordered structures are characterized by a strong negative band near 200 nm.

By comparing the CD spectrum of a peptide containing the azetidine residue to that of its non-constrained counterpart, researchers can quantify the impact of this substitution on the peptide's secondary structure. This is particularly valuable for screening different designs of constrained peptides to identify sequences that adopt a desired fold.

Table 3: Characteristic CD Wavelengths for Peptide Secondary Structures

| Secondary Structure | Maximum (Positive Band) | Minimum (Negative Band) |

| α-Helix | ~192 nm | ~208 nm, ~222 nm |

| β-Sheet | ~195 nm | ~218 nm |

| Random Coil | ~212 nm | ~200 nm |

Advanced Applications of 4,4 Dimethylazetidine 2 Carboxylic Acid in Molecular Design and Materials Science

Utilization of 4,4-Dimethylazetidine-2-carboxylic acid as a Building Block for Complex Molecular Architectures

The distinct structural features of this compound, particularly its constrained ring system, offer a powerful tool for medicinal chemists and materials scientists to control molecular conformation and explore novel chemical space.

Scaffold Design for Small Molecule Libraries Incorporating Azetidines

The azetidine (B1206935) ring system, as exemplified by this compound, serves as a valuable scaffold in the design of small molecule libraries for drug discovery. The rigid nature of the four-membered ring imparts a degree of conformational constraint that can be advantageous for optimizing ligand-receptor interactions. The incorporation of isomeric dialkylazetidines into biologically active molecules is a useful strategy to model the active conformations of more flexible dialkylamines and dialkylamides nih.gov. By replacing more flexible moieties with the rigid azetidine core, chemists can lock a molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity.

The dimethyl substitution at the 4-position of the azetidine ring provides steric bulk, which can be exploited to probe the steric tolerance of binding pockets and to modulate the physicochemical properties of the resulting molecules, such as solubility and metabolic stability. This strategic introduction of steric hindrance can be a key element in the design of novel therapeutic agents.

Incorporation into Macrocyclic Systems and Constrained Molecular Frameworks

Macrocycles are a class of molecules that are of significant interest in drug discovery due to their ability to bind to challenging protein targets. The synthesis of macrocycles often involves the cyclization of linear precursors, and the incorporation of rigid building blocks like this compound can pre-organize the linear precursor into a conformation that is favorable for cyclization, thereby improving the efficiency of the macrocyclization reaction nih.gov.

The constrained nature of the azetidine ring within a macrocyclic framework can significantly reduce the conformational flexibility of the macrocycle. This reduction in entropy can lead to a more favorable binding affinity for a target protein. General strategies for macrolactamization, which would be applicable to incorporating this compound, often involve the activation of the carboxylic acid group followed by intramolecular reaction with an amine nih.gov.

Table 1: General Methods for Macrolactamization

| Activation Method | Reagents | Key Features |

|---|---|---|

| Active Ester Formation | Uranium-derived reagents, DMT-MM | Forms an active ester intermediate for cyclization. |

Role in the Development of Spirocyclic Azetidine Derivatives

Spirocycles, which contain two rings connected by a single common atom, are another important class of three-dimensional molecules in drug discovery. The synthesis of multifunctional spirocyclic azetidines has been achieved from common cyclic carboxylic acids springernature.com. While not directly starting from this compound, these methods highlight the utility of carboxylic acid-containing rings in the synthesis of spiro-azetidine structures.

A plausible synthetic route to spirocyclic derivatives from this compound could involve the conversion of the carboxylic acid to a functional group that can participate in a spirocyclization reaction. The rigidity of the spirocyclic framework can be beneficial for fixing the spatial arrangement of substituents, which is crucial for their interaction with biological targets researchgate.net.

Integration into Polymer Science and Bioconjugate Chemistry (Excluding Clinical Applications)

Beyond its applications in small molecule design, this compound and its derivatives have potential utility in materials science, particularly in the development of specialized polymers and in bioconjugation strategies for non-clinical research.

Monomer Synthesis for Specialized Polymeric Materials Incorporating Azetidine Units

Carboxylic acid-containing molecules can serve as monomers for the synthesis of various polymers, including polyesters and polyamides. Monomers with polar groups such as carboxylic acids can increase the water miscibility of the resulting polymer formulations nih.gov. The incorporation of the rigid this compound unit into a polymer backbone could lead to materials with unique thermal and mechanical properties. For instance, the rigidity of the azetidine ring could enhance the glass transition temperature of the polymer.

The synthesis of such polymers would likely involve the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, to facilitate polymerization with a suitable co-monomer.

Table 2: Potential Polymer Architectures from Azetidine-Containing Monomers

| Polymer Type | Co-monomer | Potential Properties |

|---|---|---|

| Polyester | Diol | Increased rigidity, potentially higher thermal stability. |

Bioconjugation Strategies for Azetidine Derivatives (non-clinical focus)

Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. The carboxylic acid group of this compound can be activated to react with amine groups on proteins or other biomolecules to form stable amide bonds. A common method for this is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.

In a non-clinical context, azetidine derivatives can be conjugated to fluorescent dyes, affinity labels, or solid supports for use in biochemical assays and proteomics research. The rigid azetidine linker can provide a defined spatial separation between the conjugated molecules, which can be advantageous in certain applications.

Design of Responsive Polymeric Systems with Azetidine Functionality

The incorporation of this compound into polymeric structures offers a pathway to creating "smart" or responsive materials that can change their properties in response to environmental stimuli. The carboxylic acid group is a key functional handle for inducing pH-responsiveness. In aqueous solutions, polymers containing this moiety can exhibit significant conformational and solubility changes based on the surrounding pH. nih.govmdpi.commdpi.com At pH values above the acid dissociation constant (pKa) of the carboxylic acid, the group becomes deprotonated, resulting in a negatively charged carboxylate. This leads to electrostatic repulsion between polymer chains and increased hydrophilicity, causing the polymer to swell or dissolve. mdpi.com Conversely, at pH values below the pKa, the carboxylic acid is protonated and neutral, reducing repulsion and increasing hydrophobicity, which can lead to polymer collapse or aggregation. mdpi.com

This principle allows for the design of systems for targeted drug delivery. For instance, a polymer functionalized with this compound could be designed to be stable and encapsulate a therapeutic agent at physiological pH (around 7.4) but to swell and release its payload in the slightly more acidic microenvironment of a tumor (pH ~6.8) or within the even more acidic endosomes and lysosomes of a cell. mdpi.comnih.gov The rigid, four-membered azetidine ring, substituted with bulky gem-dimethyl groups, can impart unique conformational constraints on the polymer backbone, potentially leading to sharper and more predictable pH transitions compared to more flexible acidic monomers. sci-hub.box

The synthesis of such polymers can be achieved by incorporating the azetidine monomer during polymerization or by post-polymerization modification. Advanced polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, would allow for precise control over the molecular architecture, enabling the creation of well-defined block copolymers where the responsive azetidine-containing block is combined with other functional blocks, for example, a hydrophilic block like poly(ethylene glycol) (PEG) to enhance biocompatibility and circulation time. nih.gov

Role in the Development of New Reagents and Catalysts from Azetidine Scaffolds

The unique structural properties of the azetidine ring, characterized by significant ring strain and a constrained conformation, make it a valuable scaffold in synthetic chemistry. rsc.org Derivatives of this compound are particularly important in the field of asymmetric synthesis, where they serve as foundational units for the development of highly selective chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts. birmingham.ac.ukresearchgate.net

Chiral Auxiliaries Derived from this compound

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org this compound is an excellent candidate for developing such auxiliaries.

The effectiveness of a chiral auxiliary relies on its ability to create a biased and predictable steric environment. Key features contributing to this include:

Rigid Structure: The four-membered ring of the azetidine is conformationally restricted. This rigidity translates to a well-defined spatial arrangement when attached to a substrate, allowing for effective shielding of one face of the reactive center. rsc.org

Proximity of Stereogenic Center: The chiral center at C2 is close to the point of attachment (the carboxyl group), ensuring a strong stereochemical influence on the reaction.

Steric Directing Groups: The gem-dimethyl groups at the C4 position provide significant steric bulk. This bulkiness can lock the conformation of the auxiliary-substrate conjugate, further enhancing facial discrimination and leading to higher diastereoselectivity in reactions such as alkylations or aldol additions. researchgate.net

The synthesis of these auxiliaries typically involves amide bond formation between the carboxylic acid of the azetidine and the substrate. Following a diastereoselective reaction, the auxiliary can be cleaved under mild conditions, often without causing racemization of the newly formed chiral product. researchgate.net

| Auxiliary Feature | Contribution to Asymmetric Induction | Source |

| Azetidine Ring | Provides a rigid, conformationally constrained scaffold. | rsc.org |

| C2-Carboxylic Acid | Serves as a convenient attachment point to the substrate. | nih.govacs.org |

| C4 Gem-Dimethyl Group | Adds steric bulk, enhancing facial shielding and locking conformation. | researchgate.net |

| Overall Structure | Allows for predictable stereochemical outcomes in reactions like alkylations and aldol additions. | researchgate.net |

Ligand Design for Asymmetric Catalysis Employing Azetidine Motifs

These ligands have proven particularly effective in copper-catalyzed Henry (nitro-aldol) reactions, which form a new carbon-carbon bond. chemrxiv.orgbham.ac.uk For instance, C1-symmetric N,N'-ligands synthesized from 2,4-cis-disubstituted amino azetidines have been used to achieve high enantiomeric excess. chemrxiv.org The constrained nature of the azetidine ring is thought to be crucial for creating a unique chiral environment that dictates the approach of the reactants. chemrxiv.org

The general process involves the formation of a complex between the azetidine-based ligand and a metal salt (e.g., copper(II) acetate). This chiral complex then catalyzes the reaction between a nitroalkane and an aldehyde, yielding a chiral nitro-alcohol. The specific substitution on the azetidine ring, such as the gem-dimethyl groups, influences the steric environment of the catalytic pocket, which in turn affects the enantioselectivity of the reaction.

| Reaction | Metal | Ligand Type | Achieved Enantioselectivity (e.e.) | Source |

| Henry Reaction | Copper (Cu) | Chiral cis-azetidine N,N'-ligands | Up to >99% | chemrxiv.orgbham.ac.uk |

| Friedel-Crafts Alkylation | Various | Chiral azetidine-derived ligands | High | birmingham.ac.ukresearchgate.net |

| Michael Addition | Various | Chiral azetidine-derived ligands | High | birmingham.ac.ukresearchgate.net |

| Allylic Alkylation | Palladium (Pd) | Phosphinooxazolines (can incorporate azetidine motifs) | Up to 97% | scispace.com |

Organocatalytic Applications of Azetidine Derivatives

Organocatalysis is a form of catalysis that uses small, chiral organic molecules to accelerate chemical reactions enantioselectively, without the need for a metal. nih.gov Derivatives of this compound can function as highly effective organocatalysts. For example, L-azetidine-2-carboxylic acid itself has been used as a catalyst for the electrophilic amination of aldehydes and ketones. researchgate.net

The catalytic mechanism often involves the formation of a transient intermediate with the substrate. For instance, the secondary amine of the azetidine ring can react with a carbonyl compound (like an aldehyde or ketone) to form a chiral enamine or iminium ion. This activation lowers the energy barrier for the subsequent reaction and, due to the chiral nature of the azetidine catalyst, directs the incoming reagent to one face of the intermediate, resulting in an enantiomerically enriched product.

Biochemical and Mechanistic Studies of Azetidine 2 Carboxylic Acid Analogues Excluding Clinical Human Trials

Biosynthesis and Metabolism of Azetidine-2-carboxylic acid Analogues

The formation and breakdown of the azetidine (B1206935) ring are controlled by specific enzymatic processes. These pathways highlight how organisms synthesize this strained four-membered ring and, in some cases, catabolize it for detoxification or as a nutrient source.

The biosynthesis of the azetidine-2-carboxylic acid ring is a specialized enzymatic process that utilizes a common and versatile metabolite. nih.govresearchgate.net In bacteria, dedicated AZE synthases have been identified that catalyze the formation of this strained heterocycle. nih.govresearchgate.net

The core mechanism involves the intramolecular cyclization of S-adenosylmethionine (SAM), a ubiquitous biological molecule. nih.govdoaj.org This reaction is catalyzed by AZE synthases, such as AzeJ and VioH, which have been structurally and biochemically characterized. nih.govresearchgate.net The process is an intramolecular nucleophilic substitution (SN2) reaction where the α-amino group of the methionine moiety within SAM attacks the γ-carbon, displacing the methylthioadenosine (MTA) group. nih.govkoreascience.kr This 4-exo-tet cyclization results in the formation of the four-membered azetidine ring. nih.govresearchgate.net The enzyme's active site facilitates this reaction by forcing the SAM substrate into an unusual, strained conformation that brings the reacting groups into close proximity. nih.govresearchgate.net

Key features of this enzymatic pathway include:

Substrate: S-adenosylmethionine (SAM). nih.gov

Enzyme Class: AZE Synthase (a type of SAM lyase). nih.gov

Mechanism: Intramolecular SN2 cyclization. nih.gov

Products: L-azetidine-2-carboxylic acid (AZE) and 5'-methylthioadenosine (MTA). nih.gov

While many organisms are susceptible to the toxic effects of AZE, certain bacteria have evolved metabolic pathways to degrade it. nih.gov These catabolic processes typically involve the hydrolytic opening of the strained azetidine ring.

Studies on Pseudomonas species have identified an enzyme, L-azetidine-2-carboxylate hydrolase (AC hydrolase), which is central to AZE detoxification. nih.gov This enzyme catalyzes the opening of the azetidine ring to produce 2-hydroxy-4-aminobutyrate. nih.gov AC hydrolase belongs to the haloacid dehalogenase-like (HAD) superfamily of hydrolases. nih.govrsc.org In some bacteria, this enzyme is located in the periplasm, suggesting a detoxification strategy where AZE is hydrolyzed before it can enter the cytoplasm and interfere with protein synthesis. nih.gov

In other in vitro models using Escherichia coli, AZE was found to be partially degraded, with alanine (B10760859) identified as a major catabolite, indicating alternative metabolic fates for the compound. nih.gov

| Enzyme | Organism | Substrate | Product | Function |

| AZE Synthase (e.g., AzeJ) | Pseudomonas aeruginosa | S-adenosylmethionine (SAM) | L-Azetidine-2-carboxylic acid + MTA | Biosynthesis |

| L-azetidine-2-carboxylate hydrolase | Pseudomonas sp., Novosphingobium sp. | L-Azetidine-2-carboxylic acid | 2-hydroxy-4-aminobutyrate | Catabolism/Detoxification |

The specificity of enzymes involved in AZE metabolism is crucial for both its synthesis and degradation.

Biosynthetic Enzymes (AZE Synthases): Structural analyses of AZE synthases reveal a highly specific active site designed to bind SAM in a precise conformation required for cyclization. nih.govresearchgate.net Key interactions, including cation-π interactions between the substrate and aromatic residues like phenylalanine (Phe134 in AzeJ), stabilize the transition state of the SN2 reaction. nih.govresearchgate.net This precise positioning and stabilization lower the activation energy for the formation of the high-strain four-membered ring, a reaction that is otherwise kinetically unfavorable. nih.gov

Catabolic Enzymes (AC Hydrolase): L-azetidine-2-carboxylate hydrolase exhibits high substrate and stereospecificity. rsc.org It acts specifically on the L-enantiomer of AZE and does not show detectable activity with L-proline. nih.gov The mechanism involves a conserved aspartate residue that acts as the active site nucleophile, forming a covalent enzyme-substrate intermediate, which is subsequently hydrolyzed to release the ring-opened product. nih.govrsc.org This high degree of specificity ensures that only the toxic analogue is targeted, leaving the essential amino acid proline untouched.

Interactions with Biological Macromolecules: Mechanistic Insights (Excluding Human Clinical Context)

The primary mechanism by which AZE exerts its biological effects is through its mimicry of the proteinogenic amino acid L-proline. nih.govoup.com This interaction leads to its incorporation into proteins, causing structural and functional perturbations.

Azetidine-2-carboxylic acid acts as a substrate for prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNAPro with proline during protein synthesis. acs.orgbiorxiv.org In most organisms, ProRS cannot effectively discriminate between proline and its smaller analogue, AZE. nih.gov Consequently, the enzyme mistakenly activates AZE and attaches it to tRNAPro, forming Aze-tRNAPro. acs.orgbiorxiv.org

This interaction is not a classical enzyme inhibition but rather a molecular deception, where the enzyme's catalytic activity is usurped to produce an erroneous product. This leads to the competitive exclusion of proline from protein synthesis. In vitro studies using rabbit reticulocytes demonstrated this competitive relationship clearly. nih.gov

| Experimental Condition | Effect on Proline Incorporation | Effect on AZE Incorporation |

| Increasing AZE concentration (1-10 mM) | Reduced L-[14C]proline incorporation by 25-72% | N/A |

| Increasing Proline concentration (1.45-145 µM) | N/A | Reduced [14C]AZE incorporation by 45-92% |

This demonstrates that AZE directly competes with proline for the active site of ProRS. nih.gov Organisms that produce AZE naturally have evolved ProRS enzymes with sophisticated editing mechanisms that can distinguish between the two imino acids, preventing self-intoxication. nih.gov

Once Aze-tRNAPro is formed, it is delivered to the ribosome and incorporated into nascent polypeptide chains at positions coded for proline. oup.combiorxiv.org The substitution of the five-membered proline ring with the four-membered azetidine ring has significant structural consequences. nih.gov

Conformational energy computations have shown that the smaller AZE ring imposes different steric constraints on the polypeptide backbone compared to proline. nih.govnih.gov This leads to several key perturbations:

Increased Flexibility: Peptides containing AZE are generally more flexible than their proline-containing counterparts. The smaller ring reduces repulsive noncovalent interactions with neighboring residues. nih.gov

Destabilization of Ordered Structures: The altered bond angles and torsional freedom of the AZE residue are less favorable for maintaining stable secondary structures. For example, the collagen triple helix, which is rich in proline, is significantly destabilized by the incorporation of AZE. oup.comnih.gov

Altered Cis/Trans Isomerization: The energy barrier for cis-trans isomerization of the peptide bond preceding the imino acid is altered, which can affect protein folding kinetics and final conformation. biorxiv.org

This misincorporation leads to protein misfolding, aggregation, and the induction of proteotoxic stress and the endoplasmic reticulum (ER) stress response. biorxiv.orgmedchemexpress.comnih.gov The cellular machinery for protein quality control, such as the proteasome, is heavily engaged to degrade these non-native proteins. biorxiv.orgnih.gov

Nucleic Acid Interactions (Mechanistic, non-therapeutic focus)

The primary interaction of azetidine-2-carboxylic acid (AZC), a well-studied proline analogue, with nucleic acid-related machinery occurs at the level of protein synthesis. This interaction is not a direct binding to DNA or RNA in the classical sense, but rather an interference with the translational process, which is fundamentally governed by nucleic acids (tRNA and mRNA).

From a mechanistic standpoint, AZC is recognized by prolyl-tRNA synthetase, the enzyme responsible for charging proline onto its corresponding transfer RNA (tRNAPro). biorxiv.org This misrecognition leads to the formation of AZC-tRNAPro, which then participates in ribosomal protein synthesis. The ribosome, guided by the messenger RNA (mRNA) template, incorporates AZC into nascent polypeptide chains at positions coded for proline. biorxiv.orgnih.gov This misincorporation is a key mechanistic event that leads to what is known as proteotoxic stress. biorxiv.orgnih.gov

The consequences of this misincorporation are significant for protein structure and function. The four-membered ring of AZC has different bond angles compared to the five-membered ring of proline, causing alterations in the protein backbone. nih.gov This can disrupt critical protein structures, such as the poly-proline type II helix, leading to misfolded and non-functional proteins. nih.gov The accumulation of these aberrant proteins triggers cellular stress responses, like the unfolded protein response (UPR). nih.gov

Studies in Saccharomyces cerevisiae have shown that exposure to AZC leads to increased actin patches, indicating effects on the cytoskeleton. biorxiv.org Chemical-genetic screening in yeast has identified numerous genes whose deletion or mutation results in sensitivity to AZC. Many of these genes are involved in protein quality control pathways, including proteasomal degradation, highlighting the cellular mechanisms that cope with the consequences of AZC's interference with the proper decoding of nucleic acid information into protein structure. biorxiv.orgnih.gov

Advanced Methodologies for Investigating Biochemical Pathways of Azetidine Analogues

Isotopic Labeling and Tracing Techniques in Biosynthesis Studies

Isotopic labeling is a powerful technique to elucidate the biosynthetic pathways of natural products, including azetidine-containing compounds. beilstein-journals.org This methodology involves feeding an organism with precursors enriched with stable isotopes (e.g., 13C, 15N, 2H) and then tracking the incorporation of these labels into the final product. The position of the isotopes in the molecule can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). beilstein-journals.org

The table below illustrates a hypothetical experimental design for an isotopic labeling study on AZE biosynthesis.

| Labeled Precursor | Isotope | Expected Labeled Positions in AZE | Analytical Method | Purpose |

| [carboxy-13C]-SAM | 13C | Carboxyl carbon (C1) | 13C-NMR, MS | To confirm the carboxyl group origin. |

| [2-15N]-SAM | 15N | Nitrogen atom in the azetidine ring | 15N-NMR, MS | To trace the origin of the ring nitrogen. |

| [3,4-13C2]-SAM | 13C | C3 and C4 carbons of the azetidine ring | 13C-NMR, MS | To verify the intramolecular cyclization mechanism. |

This table represents a hypothetical experimental setup based on known biosynthetic principles.

Such experiments are crucial for understanding the enzymatic mechanisms and the origins of the building blocks for complex natural products. beilstein-journals.org

Recombinant Protein Expression and Purification for Enzymatic Assays

The use of recombinant protein technology is fundamental for detailed in vitro studies of enzymes involved in the biosynthesis and metabolism of azetidine analogues. This approach allows for the production of large quantities of pure and active enzymes, which is often difficult to achieve by purification from native sources.

A prime example is the study of AZE synthases. These enzymes have been heterologously expressed in Escherichia coli, purified using affinity and size-exclusion chromatography, and then used in enzymatic assays to characterize their function. nih.gov Such studies have been instrumental in confirming that these enzymes catalyze the intramolecular cyclization of SAM to form azetidine-2-carboxylic acid. nih.gov

Similarly, enzymes involved in the detoxification of azetidine compounds have been studied using this methodology. For instance, L-azetidine-2-carboxylate hydrolase (AC hydrolase) from a Pseudomonas species, an enzyme that detoxifies AZC by opening the azetidine ring, was overexpressed in E. coli. nih.gov The purified recombinant enzyme was then used to demonstrate its catalytic activity and investigate its mechanism. nih.gov

The impact of AZC misincorporation on protein structure has also been investigated using recombinant proteins. Murine myelin basic protein (rmMBP), a protein rich in proline, was expressed in E. coli grown in media containing AZC. nih.gov The purified recombinant protein was then analyzed by mass spectrometry to determine the extent of AZC incorporation at proline sites, providing direct evidence of misincorporation and allowing for molecular modeling of its structural consequences. nih.gov

The general workflow for these studies is summarized below:

Table 2: General Workflow for Recombinant Protein Studies of Azetidine Analogue-Related Enzymes| Step | Description | Purpose |

|---|---|---|

| 1. Gene Cloning | The gene encoding the target enzyme (e.g., AZE synthase, AC hydrolase) is inserted into an expression vector. | To create a recombinant plasmid for protein expression. |

| 2. Transformation | The recombinant plasmid is introduced into a suitable host organism, typically E. coli. | To generate a cellular factory for the protein. |

| 3. Protein Expression | The host cells are cultured and induced to express the target protein. | To produce large quantities of the desired enzyme. |

| 4. Cell Lysis & Purification | The cells are broken open, and the target protein is purified from the cellular components using chromatography techniques (e.g., Ni2+ affinity, size-exclusion). | To obtain a pure sample of the enzyme for analysis. |

| 5. Enzymatic Assays | The activity of the purified enzyme is tested in vitro with its substrate (e.g., SAM for AZE synthase, AZC for AC hydrolase). | To characterize the enzyme's function, kinetics, and mechanism. |

| 6. Structural Studies | Techniques like X-ray crystallography can be used with the purified protein to determine its three-dimensional structure. | To gain insight into the enzyme's active site and catalytic mechanism. nih.gov |

High-Throughput Screening for Mechanistic Probes (non-clinical)

High-throughput screening (HTS) encompasses a range of methods used to rapidly test a large number of compounds or genetic modifications for a specific biological activity. In the context of azetidine analogues, HTS is a valuable tool for identifying genes and pathways that are affected by these compounds, thereby providing insights into their mechanism of action.

A powerful non-clinical application of HTS is chemical-genetic screening. This approach was used to understand the cellular response to AZC in the yeast Saccharomyces cerevisiae. biorxiv.org In this study, collections of thousands of yeast strains, each with a single gene deletion or a temperature-sensitive mutation, were grown in the presence or absence of AZC. biorxiv.org Automated analysis of colony size was used to identify strains that exhibited increased sensitivity (negative genetic interaction) or resistance (positive genetic interaction) to the compound.

This screening identified 72 alleles with negative interactions and 12 alleles that suppressed AZC toxicity. biorxiv.org The genes with negative interactions were often involved in protein quality control pathways, such as the proteasome, and in actin cytoskeleton organization. biorxiv.orgnih.gov This provided strong evidence that the primary toxic effect of AZC is proteotoxic stress resulting from protein misincorporation.

Table 3: Summary of a Chemical-Genetic Screen with L-azetidine-2-carboxylic acid (AZC) in Yeast| Screening Approach | Library | Parameter Measured | Key Findings | Mechanistic Insight |

|---|---|---|---|---|

| High-Throughput Chemical-Genetic Screening | Yeast deletion collection (~4291 alleles) and temperature-sensitive collection (~1016 alleles) | Colony size (fitness) on media with and without AZC | - 72 alleles showed increased sensitivity to AZC. - 12 alleles showed resistance to AZC. | - Implicated protein quality control (proteasome) and actin cytoskeleton in the cellular response to AZC. - Revealed that the TOR pathway and amino acid permeases are involved in modulating AZC toxicity. |

Data sourced from references biorxiv.org and nih.gov.

This type of HTS provides a global, unbiased view of the cellular pathways that are critical for mitigating the effects of a particular compound, serving as a powerful tool for mechanistic investigation in a non-clinical setting.

Future Directions and Emerging Research Avenues in 4,4 Dimethylazetidine 2 Carboxylic Acid Chemistry

Innovations in Stereoselective Synthesis of Azetidine (B1206935) Derivatives

The synthesis of azetidines presents considerable challenges due to the inherent ring strain of the four-membered heterocycle. medwinpublishers.com However, recent years have seen remarkable progress in developing novel stereoselective methods to access these valuable scaffolds. Innovations are moving beyond traditional cyclization methods toward more efficient and versatile strategies, such as those employing photocatalysis and advanced organometallic catalysis.

One promising approach involves the use of visible-light-mediated photocatalysis. For instance, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes has been reported to produce azetidines. This reaction utilizes an Iridium(III) photocatalyst to activate the precursors via triplet energy transfer, offering a mild and efficient route to densely functionalized azetidines. rsc.org Similarly, copper-based photoredox catalysis has enabled a general anti-Baldwin radical 4-exo-dig cyclization of ynamides to afford a variety of highly functionalized azetidines with full control of regioselectivity. nih.gov

Copper-catalyzed reactions have also been pivotal in the enantioselective difunctionalization of azetines, providing convenient access to chiral 2,3-disubstituted azetidines. This method installs both boryl and allyl functionalities across the C=C bond of the strained heterocycle, creating two new stereogenic centers with high efficiency. ipb.pt Furthermore, enantiocontrolled synthesis of azetidine libraries has been achieved through the strain-release functionalization of 1-azabicyclobutanes, demonstrating a modular and programmable approach to complex stereopure azetidines. nih.gov These methods highlight a trend toward creating complex, stereodefined azetidine structures from simpler precursors with high levels of control.

| Method | Catalyst/Reagent | Key Transformation | Stereocontrol | Ref |

| Photocycloaddition | Ir(III) photocatalyst | [2+2] cycloaddition of 2-isoxazoline-3-carboxylates and alkenes | High | rsc.org |

| Radical Cyclization | Copper-based photoredox catalyst | 4-exo-dig cyclization of ynamides | Regioselective | nih.gov |

| Difunctionalization | Cu/bisphosphine catalyst | Boryl allylation of azetines | Highly enantioselective | ipb.pt |

| Strain-Release | Nucleophilic organometallics | Functionalization of 1-azabicyclobutanes | Enantiocontrolled | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Azetidine Chemistry Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize azetidine chemistry research, from synthesis planning to reaction optimization. researchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, identify novel synthetic routes, and refine reaction conditions with a precision that surpasses traditional trial-and-error experimentation. preprints.orgmdpi.com

A significant application of AI in this field is computer-aided synthesis planning (CASP). nih.gov Platforms like IBM's RXN for Chemistry use deep learning models trained on millions of reactions to perform retrosynthetic analysis, automatically proposing viable pathways to target molecules like functionalized azetidines. preprints.org This approach can uncover non-intuitive or more efficient routes compared to those devised by human chemists. the-scientist.com

Moreover, machine learning models are being developed to predict the success and optimal conditions for complex chemical transformations. acs.org Researchers at MIT and the University of Michigan have successfully used computational models based on density functional theory (DFT) to prescreen substrates for photocatalyzed azetidine synthesis. mit.eduthescience.dev By calculating the frontier orbital energies of reactants, their model could accurately predict which alkene-oxime pairs would successfully react to form azetidines, thereby guiding experimental efforts and expanding the known substrate scope. mit.eduthescience.dev This predictive power accelerates the discovery of new reactions and reduces the resources spent on unsuccessful experiments. As more proprietary and public reaction data becomes available, these models are expected to become increasingly robust and indispensable in the synthesis of complex azetidine derivatives. nih.gov

| AI/ML Application | Methodology | Objective | Key Finding | Ref |

| Retrosynthesis | Deep Learning (Transformer-based) | Propose synthetic routes to target molecules | AI can identify viable and novel pathways | preprints.orgthe-scientist.com |

| Reaction Prediction | Computational Modeling (DFT) | Predict reactivity of alkene-oxime pairs in photocatalysis | Model accurately predicted successful reactions, guiding synthesis | mit.eduthescience.dev |

| Route Optimization | Supervised/Unsupervised Learning | Suggest optimal reaction conditions (solvents, bases, etc.) | Can significantly enhance efficiency and yield in drug manufacturing | preprints.org |

| Heterocycle Synthesis | Transfer Learning | Improve retrosynthesis prediction for novel heterocycles | Fine-tuned models show increased accuracy for heterocycle formation | chemrxiv.org |

Novel Applications in Supramolecular Chemistry and Nanotechnology (Excluding Clinical Relevance)

The unique structural properties of the azetidine ring—namely its rigidity, defined puckered conformation, and the presence of a nitrogen atom capable of hydrogen bonding—make it a compelling building block for supramolecular chemistry and nanotechnology. researchgate.netenamine.net While applications in these areas are still emerging, the potential for azetidine derivatives like 4,4-dimethylazetidine-2-carboxylic acid to serve as components in polymers, self-assembling systems, and functional materials is significant.

One area of exploration is the incorporation of azetidines into polymers. The cationic ring-opening polymerization of azetidines and their derivatives can produce poly(trimethylenimine) structures. researchgate.netutwente.nl The conformational rigidity of the azetidine monomer can influence the resulting polymer's architecture. The carboxylic acid and dimethyl functionalities of this compound could be used to create side chains that modulate solubility, or to act as points for cross-linking or further functionalization, leading to novel materials with tailored properties.

In supramolecular chemistry, the azetidine ring can act as a rigid scaffold to control the spatial orientation of appended functional groups. The carboxylic acid group of this compound is a prime candidate for forming strong, directional hydrogen bonds. This capability could be harnessed to direct the self-assembly of molecules into highly ordered structures, such as sheets, tubes, or complex crystalline networks, similar to how other carboxylic acids have been used to assemble with polymers like poly(4-(4-vinylphenylpyridine)). rsc.org Such assemblies could find use in areas like materials science and catalysis. Furthermore, azetidine-functionalized biopolymers, such as chitosan (B1678972) derivatives, are being explored for their unique material and biological properties, opening avenues for new functional biomaterials. nih.gov

Development of Advanced Spectroscopic and Computational Tools for Azetidine Systems

Understanding the structure, conformation, and reactivity of strained four-membered rings like azetidine requires sophisticated analytical and computational tools. Future research will increasingly rely on the synergy between advanced spectroscopic techniques and high-level computational modeling to probe these challenging systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for characterizing azetidine derivatives. Advanced 2D NMR techniques like NOESY are crucial for establishing the relative stereochemistry of substituents on the ring. ipb.pt Furthermore, ¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the ring nitrogen. nih.gov Studies have shown that the ¹⁵N chemical shift is sensitive to factors like lone pair delocalization and the sp² character of the nitrogen, which can be correlated with the chemical stability and reactivity of N-aryl azetidines. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanistic details of azetidine synthesis and reactivity. nih.gov DFT calculations allow researchers to model transition states, calculate reaction energy profiles, and understand the origins of stereoselectivity. nih.govnih.gov For example, computational studies have been used to explain the preference for the 4-exo-dig cyclization over the 5-endo-dig pathway in the copper-catalyzed synthesis of azetidines. nih.gov These models can also predict geometric parameters, vibrational frequencies, and frontier molecular orbital energies, which are essential for understanding the molecule's intrinsic properties. mit.eduresearchgate.net The combination of experimental spectroscopic data with DFT-calculated parameters provides a powerful method for validating structural assignments and gaining a deeper understanding of these strained heterocyclic systems.

| Tool | Application for Azetidine Systems | Information Gained | Ref |

| ¹⁵N NMR Spectroscopy | Probing the electronic environment of the ring nitrogen | Correlates chemical shift with nitrogen sp² character and ring stability | nih.gov |

| NOESY | Determining relative stereochemistry | Assigns cis/trans configuration of ring substituents | ipb.pt |

| Density Functional Theory (DFT) | Modeling reaction mechanisms and molecular properties | Elucidates transition states, predicts reaction pathways, calculates geometric and electronic parameters | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating interactions with solvent | Analyzes interactions with water molecules and potential excipients | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-Dimethylazetidine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as cyclization of pre-functionalized precursors. For analogous azetidine derivatives, refluxing with catalysts (e.g., acetic acid) in anhydrous ethanol is a common approach . Optimize yield by varying temperature (80–100°C), reaction time (2–4 hours), and solvent polarity. Post-synthesis purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Monitor intermediates using TLC and confirm final product purity via melting point analysis and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm the azetidine ring structure, methyl group signals (~1.3–1.5 ppm for CH), and carboxylic acid proton (broad ~12 ppm). C NMR will show carboxylate carbons at ~170–175 ppm .

- IR : Identify carboxyl C=O stretching (~1700 cm) and N-H bending (~1550 cm) .

- Elemental Analysis : Validate empirical formula (CHNO) with ≤0.3% deviation .

Q. How do solubility properties of this compound influence experimental design?

- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and water. For example, related azetidine-carboxylic acids show moderate solubility in DMSO (~50 mg/mL) and water (~20 mg/mL) . Adjust solvent choice based on reaction requirements: use DMF for SN reactions or aqueous buffers for biochemical assays. Pre-saturate solvents to avoid precipitation during kinetic studies.

Advanced Research Questions

Q. How can this compound be utilized as a chiral ligand in asymmetric catalysis?